5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and structural characterization of thiophene-based pyrazole derivatives, including those related to "5-chloro-N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide," involve various catalytic approaches and computational applications to elucidate their molecular geometries, electronic structures, and non-linear optical properties. These studies have employed different methodologies, including the Suzuki–Miyaura cross-coupling, to synthesize amide derivatives, providing insights into their chemical reactivity and stability through DFT calculations and NMR data analysis (Kanwal et al., 2022).
Potential Therapeutic Activities
Antidepressant Activity : Certain derivatives have demonstrated significant antidepressant activity in preclinical evaluations. Behavioral investigations have highlighted that thiophene-based pyrazolines, possessing a carbothioamide tail unit, might be therapeutically useful as potential antidepressant medications, suggesting their potential for treating depressive disorders without influencing baseline locomotion (Mathew, Suresh, & Anbazhagan, 2014).
Antimycobacterial Activity : Certain derivatives have shown a broad spectrum of antimycobacterial activity in vitro, especially against Mycobacterium tuberculosis. These compounds, integrating the 5-Cl-PZA and anilide motifs, have been evaluated for their efficacy against multiple mycobacterial strains, demonstrating their potential as antimycobacterial agents (Zítko et al., 2013).
Antimicrobial Activity : The synthesis of thiophenyl pyrazoles and isoxazoles using a green approach through 1,3-dipolar cycloaddition methodology has highlighted their significant antimicrobial properties. These compounds have shown potential antibacterial and antifungal activities, offering a promising avenue for the development of new antimicrobial agents (Sowmya et al., 2018).
Antioxidant Activity : Novel derivatives have been synthesized and identified as potent antioxidants, with some compounds exhibiting antioxidant activity higher than well-known antioxidants like ascorbic acid. These findings suggest the potential of these derivatives in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Properties
IUPAC Name |
5-chloro-N-[2-(2-hydroxyethyl)-5-phenylpyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-14-7-6-13(23-14)16(22)18-15-10-12(19-20(15)8-9-21)11-4-2-1-3-5-11/h1-7,10,21H,8-9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEABCUNOVTUCCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(S3)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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